molecular formula C5H9NOS2 B1218479 Morpholine-4-carbodithioic acid CAS No. 3581-30-4

Morpholine-4-carbodithioic acid

Cat. No. B1218479
CAS RN: 3581-30-4
M. Wt: 163.3 g/mol
InChI Key: NRMQMTQTYONMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Morpholine-4-carbodithioic acid and its derivatives involves various chemical pathways. A key strategy for the synthesis of substituted morpholines, including Morpholine-4-carbodithioic acid, involves a Pd-catalyzed carboamination reaction, showcasing the versatility in generating morpholine derivatives with potential for further functionalization (Leathen et al., 2009).

Molecular Structure Analysis

The molecular structure of Morpholine-4-carbodithioic acid derivatives is characterized by spectroscopic and X-ray crystallography methods. Studies on similar morpholine derivatives reveal detailed insights into their molecular geometry, confirming the presence of specific functional groups and the overall configuration of the molecule (Sarbu et al., 2013).

Chemical Reactions and Properties

Morpholine-4-carbodithioic acid participates in various chemical reactions, forming complexes with metals such as titanium, vanadium, chromium, and others. These complexes are characterized by their magnetic and spectroscopic properties, indicating the type of bonding and the coordination geometry around the metal ions (Aravamùdan et al., 1971).

Physical Properties Analysis

The physical properties of Morpholine-4-carbodithioic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, the crystal structure of potassium morpholine-4-carbodithioate monohydrate shows a bipyramidal reversed geometry, which could influence its solubility and reactivity (Mafud, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Morpholine-4-carbodithioic acid, are determined by its functional groups and molecular structure. Studies on its reactivity with electrophiles and nucleophiles provide insights into potential synthetic applications and the formation of novel compounds (Fathalla et al., 2002).

Scientific Research Applications

Metal Complexes Synthesis and Characterization

  • Complexes with Various Metals : Morpholine-4-carbodithioate (mdtc) complexes with titanium(IV), vanadium(IV), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II) have been synthesized and characterized using magnetic and spectroscopic techniques. These complexes, typically of the type M(mdtc)n, have diverse applications in inorganic chemistry and materials science (Aravamùdan, Brown, & Venkappayya, 1971).
  • Lanthanide Complexes : Lanthanide morpholine-4-carbodithioate complexes have been prepared for lanthanides like La, Pr, Nd, Sm, Eu, and Gd. These complexes, characterized by IR spectra, electronic spectra, and other techniques, are of interest for their unique chemical and physical properties (Tang Ning et al., 1990).

Analytical Chemistry Applications

  • Amperometric Metal Determination : 4-morpholine carbodithioate has been used in the amperometric determination of metal ions like Bi3+, Cu2+, Ni2+, Te4+, and Zn2+. This method is significant for its precision and efficiency in analyzing metal concentrations in various samples (Rao, Brar, & Puri, 1982).
  • Spectrophotometric Determination of Metals : Potassium morpholine-4-carbodithioate has been used for the spectrophotometric determination of metals like copper, cobalt, nickel, and tellurium. This technique is crucial for trace metal analysis in various industrial and environmental samples (Gautam, Bansal, & Puri, 1981).

Medicinal Chemistry and Pharmacology

  • Scaffold in Drug Design : Morpholine and its derivatives, including morpholine-4-carbodithioic acid, are prominent in medicinal chemistry. They are known for their biological activities and are used in developing various therapeutic agents. The morpholine ring, due to its versatility and advantageous properties, is a significant component in drug design (Kourounakis, Xanthopoulos, & Tzara, 2020).

Safety And Hazards

Morpholine-4-carbodithioic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described . Future research may focus on improving the efficiency of morpholine-organocatalysts .

properties

IUPAC Name

morpholine-4-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQMTQTYONMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

873-58-5 (hydrochloride salt)
Record name 4-Morpholinedithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189345
Record name 4-Morpholinedithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carbodithioic acid

CAS RN

3581-30-4
Record name 4-Morpholinedithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinedithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-carbodithioic acid
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carbodithioic acid
Reactant of Route 3
Morpholine-4-carbodithioic acid
Reactant of Route 4
Reactant of Route 4
Morpholine-4-carbodithioic acid
Reactant of Route 5
Morpholine-4-carbodithioic acid
Reactant of Route 6
Morpholine-4-carbodithioic acid

Citations

For This Compound
26
Citations
M FLONDOR, I ROSCA, D SIBIESCU, A CAILEAN - uaiasi.ro
… ) with organic ligands derived from morpholine-4-carbodithioic acid 2-(3,5diiodo-2-hydroxy-phenyl)-2-oxo-ethyl ester is reported in this paper. The morpholine-4-carbodithioic acid 2-(3, …
Number of citations: 2 www.uaiasi.ro
N Singh, K Rastogi, R Kumar, TN Srivastava - Analyst, 1981 - pubs.rsc.org
… The potassium salt of the morpholine-4-carbodithioic acid (KMCDT) was prepared by mixing potassium hydroxide, morpholine and carbon disulphide (1 + 1 + 1) in diethyl ether, while …
Number of citations: 10 pubs.rsc.org
T Mukherjee, S Sarkar, J Marek, E Zangrando… - Transition Metal …, 2012 - Springer
… square planar palladium(II) complexes with dithiocarbamic acids of general formula [Pd(L) 2 ], where L = 4-methylpiperazine-l-carbodithioic acid anion, morpholine-4-carbodithioic acid …
Number of citations: 8 link.springer.com
BM Philip, JS John, M George, KM Kumar… - Journal of Molecular …, 2022 - Elsevier
… products having m/z 162 manifested for morpholine-4-carbodithioic acid ion and at m/z 209 for … The morpholine-4-carbodithioic acid ion simply expels a molecule of CS 2 (m/z 77) which …
Number of citations: 1 www.sciencedirect.com
T Chatterjee, S Bhadra, BC Ranu - Green chemistry, 2011 - pubs.rsc.org
A convenient, efficient and green procedure for the synthesis of S-aryl dithiocarbamates has been developed by a simple one-pot condensation of aryl diazonium fluoroborate, carbon …
Number of citations: 85 pubs.rsc.org
T Mukherjee, B Sen, A Patra, S Banerjee, G Hundal… - Polyhedron, 2014 - Elsevier
… The organic moieties, 4-methylpiperazine-l-carbodithioic acid (4-MePipzcdtH, L 1 H), morpholine-4-carbodithioic acid (MorphcdtH, L 2 H) and 4-benzyl- piperidine-l-carbodithioic acid (4…
Number of citations: 19 www.sciencedirect.com
H Sharghi, I Ghaderi… - Applied Organometallic …, 2017 - Wiley Online Library
One‐pot and three components C‐S bond formation reactions in thioethers and S‐aryl‐carbamodithioates have been catalyzed by a copper heterogeneous nano‐catalyst supported on …
Number of citations: 6 onlinelibrary.wiley.com
X Ning, H Qi, R Li, Y Li, Y Jin, MA McNutt, J Liu… - European journal of …, 2017 - Elsevier
Pyruvate kinase M2 (PKM2) is a rate-limiting enzyme of the glycolytic pathway which is highly expressed in cancer cells. Cancer cells rely heavily on PKM2 for anabolic and energy …
Number of citations: 71 www.sciencedirect.com
FH McMillan, JA King - Journal of the American Chemical Society, 1948 - ACS Publications
… The filter cake was thoroughly washed with water and then dried, after which it gave a fairly satisfactory analysis for the lead salt of morpholine-4-carbodithioic acid. Anal. Caled, for …
Number of citations: 71 pubs.acs.org
T Mukherjee, M Mukherjee, B Sen… - Journal of …, 2014 - Taylor & Francis
Three mononuclear cyclometalated iridium(III) complexes having dithiocarbamate ligands, [Ir III (2-C 6 H 4 py) 2 (L)] (where 2-C 6 H 4 py = 2-phenylpyridine; and L 1 H = 4-MePipzcdtH, …
Number of citations: 18 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.